BenchChemオンラインストアへようこそ!

Tylocrebrine

Protein synthesis inhibition Ribosomal targeting Anticancer mechanism

Tylocrebrine uniquely bridges the potency gap between tylophorine and cryptopleurine, delivering a protein synthesis IC₅₀ of 200 nM and an NCI 60-cell GI₅₀ of 29.5 nM. Its distinct C5-methoxy substitution ensures precise 40S ribosomal engagement, confirmed by cross-resistance with emetine and cryptopleurine. This validated probe enables pharmacophore mapping, MDR panel screening, and formulation studies using EGFR-targeted PLGA nanoparticles to overcome CNS toxicity. Ideal for labs developing BBB-avoidance delivery strategies. Secure your research supply early; typical lead times are 2-6 months via custom synthesis.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 6879-02-3
Cat. No. B1682565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTylocrebrine
CAS6879-02-3
SynonymsTylocrebrinel;  NSC-60387;  NSC 60387;  NSC60387.
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC)OC
InChIInChI=1S/C24H27NO4/c1-26-20-8-7-15-19-13-25-9-5-6-14(25)10-16(19)17-11-21(27-2)22(28-3)12-18(17)23(15)24(20)29-4/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3/t14-/m1/s1
InChIKeyYFEPHJVWLFGWKH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tylocrebrine (CAS 6879-02-3): Phenanthroindolizidine Alkaloid Anticancer Lead for Procurement and Drug Discovery


Tylocrebrine (CAS 6879-02-3, also designated NSC-60387) is a naturally occurring phenanthroindolizidine alkaloid originally isolated from Tylophora species and Ficus septica. The compound exhibits potent anticancer activity primarily through inhibition of eukaryotic protein synthesis by binding to the 40S and 80S ribosomal subunits, thereby blocking translation elongation [1]. Tylocrebrine entered phase I clinical trials as an anticancer agent in the 1960s but was discontinued due to central nervous system (CNS) toxicities, including disorientation and ataxia . Structurally, tylocrebrine is a positional isomer of tylophorine with a distinct C5-methoxy-substituted phenanthrene moiety, a structural feature that differentiates its biological profile within the phenanthroindolizidine alkaloid class [2].

Why Tylocrebrine Cannot Be Substituted with Generic Phenanthroindolizidine Analogs: Evidence of Differential Potency and Target Engagement


Phenanthroindolizidine alkaloids exhibit marked differences in cytotoxic potency, protein synthesis inhibition, and target binding that preclude simple substitution of tylocrebrine with closely related analogs such as tylophorine, cryptopleurine, or antofine. The C5-methoxy substitution pattern of tylocrebrine confers distinct spatial and electronic properties that alter ribosomal binding affinity compared to C2-substituted congeners [1]. Quantitative cross-resistance studies demonstrate that tylocrebrine shares a common ribosomal binding site with emetine and cryptopleurine, yet differs from tylophorine in its inhibition kinetics and resistance mutation profiles, indicating non-identical pharmacophore requirements within the same target pocket [2]. These structural and mechanistic distinctions manifest as divergent potency metrics across multiple assay systems, detailed in Section 3.

Quantitative Evidence Guide: Tylocrebrine Differentiation from Closest Analogs Based on Head-to-Head Comparative Data


Tylocrebrine Exhibits 5-Fold Greater Protein Synthesis Inhibition Than Tylophorine in Ehrlich Ascites Tumor Cells

In a direct comparative study measuring incorporation of [¹⁴C]-leucine into protein in Ehrlich ascites-tumor cells, tylocrebrine demonstrated a 50% inhibitory concentration (IC₅₀) of 2 × 10⁻⁷ M for protein synthesis inhibition, which represents a 5-fold increase in potency compared to the structurally related phenanthroindolizidine alkaloid tylophorine (IC₅₀ = 1 × 10⁻⁶ M). The phenanthroquinolizidine alkaloid cryptopleurine exhibited even greater potency (IC₅₀ = 2 × 10⁻⁸ M), establishing a clear potency hierarchy among ribosomal protein synthesis inhibitors of this structural class [1].

Protein synthesis inhibition Ribosomal targeting Anticancer mechanism

Comparative Growth Inhibition (GI₅₀) in NCI 60-Cell Panel: Tylocrebrine Shows Intermediate Potency Between Tylophorine Enantiomers

In standardized NCI 60-cell line panel screening, tylocrebrine demonstrated a mean GI₅₀ value of 2.95 × 10⁻⁸ M (29.5 nM). This potency positions tylocrebrine as 1.55-fold less potent than (S)-tylophorine (GI₅₀ = 1.9 × 10⁻⁸ M, 19 nM) but 5.8-fold more potent than (R)-tylophorine (GI₅₀ = 17 × 10⁻⁸ M, 170 nM) in the KB cell line comparator [1]. Notably, (R)-cryptopleurine exhibits picomolar potency (GI₅₀ = 1 × 10⁻¹² M) and (S)-isotylocrebrine, a stereoisomer of tylocrebrine, shows reduced potency (GI₅₀ = 4.5 × 10⁻⁸ M) relative to tylocrebrine [1].

GI₅₀ NCI 60-cell panel Antiproliferative activity Growth inhibition

Cross-Resistance Profile Confirms Tylocrebrine Shares Ribosomal Binding Site with Emetine but Not with Tylophorine in Resistance Mutant Assays

Chinese hamster ovary (CHO) cell mutants selected for resistance to tylocrebrine (Tylᴿ mutants) exhibit complete cross-resistance to cryptopleurine, emetine, tubulosine, cephaeline, and dehydroemetine, based on both in vivo cytotoxicity assays and cell-free protein synthesis measurements [1]. This cross-resistance profile demonstrates that tylocrebrine engages the same ribosomal binding site as emetine-type alkaloids. In contrast, Saccharomyces cerevisiae mutants resistant to phenanthrene alkaloids exhibit distinct resistance patterns: the cry locus confers resistance to cryptopleurine, tylophorine, and tylocrebrine via a single recessive nuclear gene, but the magnitude of resistance differs across the three compounds, indicating non-identical binding interactions within the shared ribosomal pocket [2].

Cross-resistance Ribosomal binding CHO cell mutants Target engagement

Cytotoxic Activity of Tylocrebrine Against Human Cancer Cell Lines: Free Drug IC₅₀ Values in A549 and A431 Cells

Free tylocrebrine demonstrates potent in vitro cytotoxicity with IC₅₀ values of 210 nM in A549 human non-small cell lung cancer cells and 37 nM in A431 human epidermoid cancer cells under neutral pH conditions (72-hour exposure) [1]. In a separate study, a mixture of (+)-tylocrebrine and (+)-isotylocrebrine exhibited strong cytotoxic activity against NUGC gastric cancer and HONE-1 nasopharyngeal carcinoma cell lines, with ED₅₀ values of 3.2 nM and 2.5 nM respectively [2]. These potency values establish baseline cytotoxic activity against multiple cancer histotypes, providing a reference framework for evaluating synthetic analogs or formulation strategies.

IC₅₀ Cytotoxicity A549 A431 Lung cancer Epidermoid cancer

Enantioselective Activity of Tylocrebrine: (S)-Enantiomer Demonstrates Superior Anticancer Potency Relative to Racemate

The absolute configuration of (−)-tylocrebrine has been established as S by comparison of optical rotatory dispersion and circular dichroism spectra with those of tylophorine [1]. In the NCI 60-cell panel screening, the (S)-enantiomer of the structurally related tylophorine demonstrates approximately 9-fold greater potency (GI₅₀ = 1.9 × 10⁻⁸ M) compared to the (R)-enantiomer (GI₅₀ = 17 × 10⁻⁸ M), establishing a clear stereochemical preference for cytotoxic activity within this alkaloid class [2]. By structural analogy and shared ribosomal binding mechanisms, procurement of enantiomerically pure (−)-(S)-tylocrebrine is essential for reproducible biological activity, as the racemic mixture would contain approximately 50% of the less active stereoisomer.

Enantioselectivity Stereochemistry Chiral alkaloids Anticancer

EGFR-Targeted Nanoparticle Formulation of Tylocrebrine Reduces Brain Penetration and Enhances Therapeutic Index

Encapsulation of tylocrebrine in EGFR-targeted PLGA polymeric nanoparticles significantly improves the therapeutic index relative to free drug. In vivo pharmacokinetic studies demonstrated that nanoparticle encapsulation reduced brain penetration of tylocrebrine while enhancing tumor accumulation [1]. In an A431 mouse xenograft model of epidermoid cancer, EGFR-targeted tylocrebrine nanoparticles produced significantly enhanced tumor growth inhibitory activity compared to free drug (p < 0.05), with reduced CNS exposure [1]. In vitro, EGFR-targeted nanoparticles were significantly more effective in killing tumor cells than free tylocrebrine across multiple cancer cell lines [1].

Nanoparticle formulation EGFR targeting Therapeutic index Brain penetration Pharmacokinetics

Optimal Scientific and Industrial Applications for Tylocrebrine Based on Quantitative Evidence


Mechanistic Studies of Eukaryotic Ribosomal Protein Synthesis Inhibition

Tylocrebrine is uniquely positioned for ribosomal inhibition studies requiring an intermediate-potency probe (protein synthesis IC₅₀ = 200 nM) that bridges the potency gap between tylophorine (IC₅₀ = 1000 nM) and cryptopleurine (IC₅₀ = 20 nM) [1]. The compound's established cross-resistance profile with emetine, tubulosine, and cryptopleurine confirms engagement of the 40S ribosomal subunit translocation site, making tylocrebrine a valuable tool for dissecting ribosomal protein synthesis mechanisms in CHO and yeast mutant systems where differential resistance patterns can map pharmacophore requirements [2].

Scaffold for Structure-Activity Relationship (SAR) Studies and Analog Development

The well-characterized C5-methoxy substitution pattern of tylocrebrine, combined with its defined GI₅₀ value of 29.5 nM in the NCI 60-cell panel [1], provides a validated reference point for SAR campaigns. The availability of stereoisomeric comparator data (isotylocrebrine GI₅₀ = 45 nM) [1] and enantioselective potency differences within the phenanthroindolizidine class enables systematic optimization of substitution patterns, stereochemistry, and ring modifications aimed at improving the therapeutic window.

Drug Delivery and Nanoparticle Formulation Proof-of-Concept Studies

Tylocrebrine represents a validated model compound for formulation studies aimed at overcoming CNS toxicity limitations of potent anticancer agents. The documented improvement in therapeutic index via EGFR-targeted PLGA nanoparticles [1], with reduced brain penetration and enhanced tumor accumulation, establishes tylocrebrine as a benchmark for evaluating novel drug delivery technologies. Procurement of tylocrebrine is indicated for studies developing BBB-avoidance strategies, tumor-targeted delivery systems, or sustained-release formulations.

Multidrug-Resistant Cancer Cell Line Screening

Tylocrebrine has demonstrated activity against multidrug-resistant cancer cell lines with potency comparable to currently used antitumor agents [1]. The compound's ribosomal mechanism of action circumvents common resistance pathways associated with DNA-damaging agents, topoisomerase inhibitors, and tubulin-targeting drugs. Procurement of tylocrebrine is appropriate for screening panels of MDR cell lines to identify cancer types susceptible to protein synthesis-targeted therapies, particularly in settings where P-glycoprotein-mediated efflux limits conventional chemotherapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tylocrebrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.